molecular formula C12H9N5O3S B2960058 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-45-4

3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2960058
CAS RN: 877638-45-4
M. Wt: 303.3
InChI Key: AUWJQRYGWUDGPO-UHFFFAOYSA-N
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Description

The compound “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to a class of compounds known as triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

Triazolopyrimidines have a fused ring structure consisting of a pyrimidine ring and a 1,2,4-triazole ring . The exact molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines would depend on the specific substituents present on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .

Scientific Research Applications

Synthesis and Characterization

Compounds within the triazolopyrimidine family, such as 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, are synthesized through condensation reactions and characterized using X-ray diffraction, NMR, IR spectroscopy, and DFT calculations. For instance, a derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains, showcasing its potential as an antimicrobial agent (Lahmidi et al., 2019). This highlights the structural diversity and bioactivity of triazolopyrimidine derivatives, underscoring their importance in medicinal chemistry.

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of triazolopyrimidine derivatives. For example, the synthesis of new thieno and furopyrimidine derivatives, including triazolopyrimidines, has been explored, revealing significant antimicrobial potential (Hossain & Bhuiyan, 2009). Another study on the synthesis and in vitro activity of 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents indicated potent inhibition of Gram-positive pathogens, demonstrating the utility of these compounds in addressing antibiotic resistance (Khera, Cliffe, & Prakash, 2011).

Anticancer Activities

Research has also extended into the anticancer domain, with triazolopyrimidine derivatives showing promise in inhibiting the epithelial-to-mesenchymal transition process in cancer cells, a key mechanism in cancer metastasis and progression. A study evaluating the anti-tumor activity of novel triazolo[1,5-a]pyrimidine on cancer cells revealed significant potential, including induction of cellular apoptosis (Safari et al., 2020).

Mechanism of Action

Target of Action

Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to inhibit c-met kinase , suggesting that this compound may have similar targets.

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to exhibit anti-tumor activity by inhibiting c-met kinase . This suggests that “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of c-met kinase, as seen in related compounds , can affect various cellular pathways, including those involved in cell growth, survival, and migration.

Result of Action

Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have demonstrated anti-tumor activity against various cancer cell lines , suggesting that this compound may have similar effects.

Future Directions

Triazolopyrimidines are a focus of ongoing research due to their wide range of biological activities. Future research may involve the synthesis of new triazolopyrimidine derivatives, investigation of their biological activities, and development of pharmaceuticals .

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-10-5-6-16-11(13-10)14-15-12(16)21-7-8-1-3-9(4-2-8)17(19)20/h1-6H,7H2,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWJQRYGWUDGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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